molecular formula C12H19NO6 B13202243 (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B13202243
M. Wt: 273.28 g/mol
InChI Key: IAEZDRCCBIEBCS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Allylation: The prop-2-en-1-yloxy group is introduced via an allylation reaction, typically using allyl bromide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

    Epoxides: Formed from oxidation of the allyl group.

    Alcohols: Formed from reduction of the oxo group.

    Free Amines: Formed from deprotection of the Boc group.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.

    Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active compound.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes that can cleave the Boc group, releasing the active amino compound.

    Pathways Involved: The released amino compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid: Similar in structure but may have different substituents on the butanoic acid backbone.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(methoxy)butanoic acid: Similar but with a methoxy group instead of a prop-2-en-1-yloxy group.

Uniqueness

The presence of the prop-2-en-1-yloxy group in this compound provides unique reactivity, particularly in oxidation reactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/t8-/m0/s1

InChI Key

IAEZDRCCBIEBCS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.